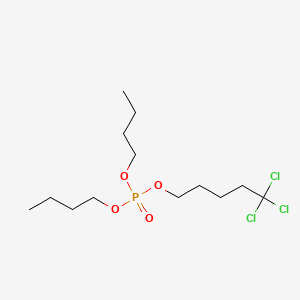
Dibutyl trichloropentyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl trichloropentyl phosphate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of both butyl and trichloropentyl groups attached to a phosphate moiety, making it a versatile chemical in various industrial and research contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl trichloropentyl phosphate typically involves the reaction of trichloropentanol with dibutyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
Dibutyl trichloropentyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions may lead to the formation of less chlorinated derivatives.
Substitution: The trichloropentyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated phosphates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dibutyl trichloropentyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a modulator of biochemical pathways.
Industry: It is used in the manufacturing of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism by which dibutyl trichloropentyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The trichloropentyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Dibutyl phosphate
- Tributyl phosphate
- Dibutyl phosphite
Uniqueness
Compared to similar compounds, dibutyl trichloropentyl phosphate is unique due to the presence of the trichloropentyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications, particularly in industrial and research settings.
Conclusion
This compound is a compound with significant potential in various fields due to its unique chemical structure and properties. Its synthesis, chemical reactivity, and applications make it a valuable compound for further research and industrial use.
特性
CAS番号 |
814-32-4 |
|---|---|
分子式 |
C13H26Cl3O4P |
分子量 |
383.7 g/mol |
IUPAC名 |
dibutyl 5,5,5-trichloropentyl phosphate |
InChI |
InChI=1S/C13H26Cl3O4P/c1-3-5-10-18-21(17,19-11-6-4-2)20-12-8-7-9-13(14,15)16/h3-12H2,1-2H3 |
InChIキー |
RTCUTDYWNHOCMI-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(OCCCC)OCCCCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


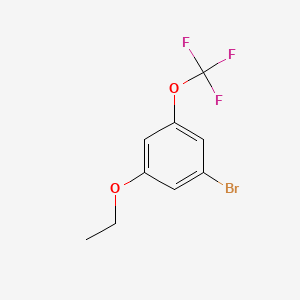
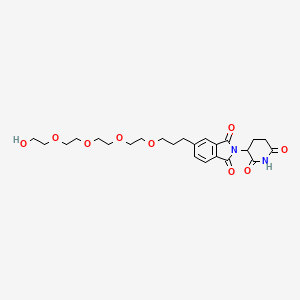
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)

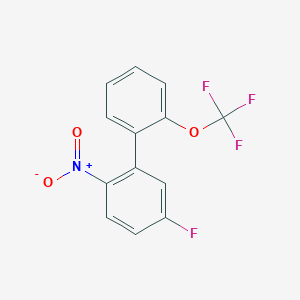
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
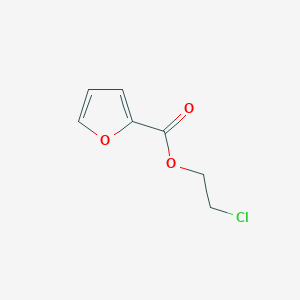

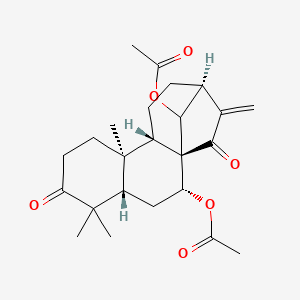

![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-ynylpyrimidine-2,4-dione](/img/structure/B14761170.png)
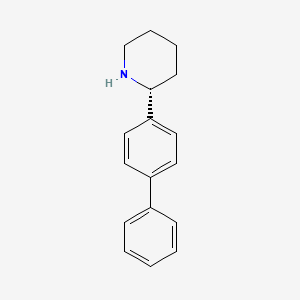
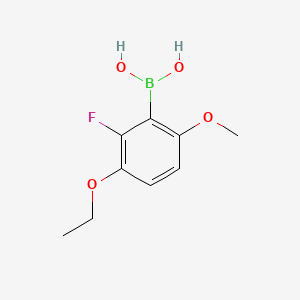
![acetic acid;(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B14761184.png)
